Tert-butyl hypoiodite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

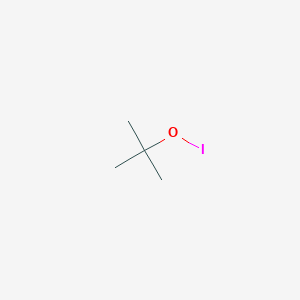

3D Structure

Properties

IUPAC Name |

tert-butyl hypoiodite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO/c1-4(2,3)6-5/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWFCZUSPDXUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482565 | |

| Record name | tert-butyl hypoiodite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-97-5 | |

| Record name | tert-butyl hypoiodite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-Butyl Hypoiodite: A Comprehensive Technical Guide for Advanced Organic Synthesis

Abstract

Tert-butyl hypoiodite ((CH₃)₃COI) is a highly reactive and versatile reagent in organic synthesis, primarily utilized as a potent oxidizing and iodinating agent. Due to its inherent instability, it is almost exclusively generated in situ. This guide provides an in-depth exploration of this compound, covering its synthesis, characterization, mechanistic pathways, and diverse applications. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to empower the strategic application of this powerful synthetic tool.

Introduction: The Enigmatic Reagent

This compound, with the chemical formula C₄H₉IO and a molecular weight of 200.02 g/mol , holds a unique position in the arsenal of organic chemists.[1][2] It is a member of the organic hypohalite family, characterized by a reactive oxygen-iodine bond. Unlike its more stable chlorine and bromine analogs, this compound has not been isolated in pure form and is known for its sensitivity to moisture.[3] Its transient nature necessitates in situ generation, a characteristic that also allows for fine-tuning its reactivity.

The precise molecular structure of the species referred to as "this compound" can be ambiguous and dependent on the method of preparation.[3][4] Research has indicated that the reagent generated from the reaction of tert-butyl hypochlorite with iodine differs from that produced by reacting potassium tert-butoxide with iodine.[3][4] Despite this ambiguity, its synthetic utility is well-established, offering unique reactivity for a variety of organic transformations.

Physicochemical and Spectroscopic Properties

Given its instability, the comprehensive characterization of this compound has been challenging. However, spectroscopic methods have been instrumental in confirming its in situ formation and monitoring its reactions.

| Property | Value/Description | Source |

| Molecular Formula | C₄H₉IO | [1] |

| Molecular Weight | 200.02 g/mol | [1][2] |

| Appearance | Orange-red solution | [3] |

| Solubility | Soluble in CCl₄ and benzene | [3] |

| UV/Vis (λₘₐₓ) | 370 nm (in THF) | [1] |

Spectroscopic Characterization:

-

UV/Vis Spectroscopy: The formation of this compound is readily confirmed by UV/Vis spectroscopy. A characteristic absorption shift from 460 nm (for I₂ in THF) to 370 nm indicates the formation of the hypoiodite species.[1] This technique serves as a reliable method for monitoring the reaction progress.[1]

-

NMR Spectroscopy: While detailed ¹H and ¹³C NMR data for this compound itself are not available due to its reactive nature, NMR is extensively used to characterize the products of its reactions. For instance, in the dehydrogenation of dihydropyrimidinones (DHPMs), the products exhibit characteristic ¹H NMR signals for aromatic protons (δ 6.8–8.2 ppm) and ¹³C NMR resonances for carbonyl groups (δ 160–170 ppm).[1]

In Situ Generation: Harnessing Transient Reactivity

The key to successfully utilizing this compound lies in its efficient in situ generation. Two primary methods are widely employed, each with its own advantages and considerations.

From Potassium tert-Butoxide and Molecular Iodine

This is the most common and efficient method for generating this compound for applications such as dehydrogenation.[1][2] The reaction is rapid and proceeds at room temperature.

Reaction: I₂ + (CH₃)₃COK → (CH₃)₃COI + KI

Experimental Protocol: Generation and Use in Dehydrogenation of DHPMs [2]

-

Setup: To a suspension of the 3,4-dihydropyrimidin-2(1H)-one (DHPM) (5 mmol) in dry tetrahydrofuran (16 mL) in a round-bottom flask equipped with a magnetic stirrer, add potassium tert-butoxide (1.60 g, 14 mmol, 2.8 equivalents) at once while stirring.

-

Reagent Addition: To the resulting mixture, add a solution of molecular iodine (1.40 g, 5.5 mmol, 1.1 equivalents) in dry tetrahydrofuran (34 mL) dropwise over 1-2 minutes.

-

Reaction: Continue stirring at room temperature. The reaction is typically complete within 3-10 minutes, which can be monitored by TLC.

-

Workup: Upon completion, add a 10% aqueous solution of Na₂S₂O₃ (20 mL) and stir for 5 minutes. Add a saturated aqueous solution of NH₄Cl (20 mL).

-

Extraction: Extract the mixture with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of dry THF is crucial as this compound is highly sensitive to moisture.[1][3]

-

Stoichiometry: A molar ratio of 2.8:1 for potassium tert-butoxide to the substrate ensures complete dehydrogenation in a short time.[1] Using 1.1 equivalents of iodine relative to the substrate maximizes the conversion.[1]

-

Solvent: THF is the solvent of choice due to the excellent solubility of both potassium tert-butoxide and the hypoiodite intermediate.[1]

Caption: Workflow for dehydrogenation using in situ generated this compound.

From tert-Butyl Hypochlorite and a Metal Iodide

An alternative method involves the reaction of the more stable precursor, tert-butyl hypochlorite, with a metal iodide such as sodium iodide (NaI).[4][5]

Reaction: (CH₃)₃COCl + NaI → (CH₃)₃COI + NaCl

Experimental Protocol: General Procedure for Oxidative Cyclization [4]

-

Setup: In a round-bottom flask, dissolve the starting N'-acylhydrazone (1.0 mmol) in acetonitrile (10 mL).

-

Reagent Addition: To this solution, add NaI (1.2 mmol) followed by tert-butyl hypochlorite (1.2 mmol) at room temperature.

-

Reaction: Stir the mixture at room temperature for the appropriate time (typically short, monitor by TLC).

-

Workup: After completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Reaction Mechanisms: A Dichotomy of Pathways

This compound can react through two primary mechanistic pathways, depending on the reaction conditions and the substrate.

Anionic Substitution Pathway

Under basic conditions, as in the dehydrogenation of DHPMs, an anionic pathway is favored.[1]

-

Deprotonation: The strong base, potassium tert-butoxide, deprotonates an acidic proton on the substrate (e.g., the N1-H of a DHPM) to form a resonance-stabilized enolate.

-

Iodination: The resulting nucleophilic enolate attacks the electrophilic iodine atom of this compound, forming an N-iodo intermediate.

-

Elimination: A second molecule of tert-butoxide abstracts a proton (e.g., the C4-H), leading to the elimination of tert-butanol and iodide, and formation of the final aromatic product.[1]

Caption: Anionic substitution pathway for dehydrogenation.

Radical-Mediated Pathway

In the absence of a strong base or upon exposure to light, a radical mechanism can operate. The weak O-I bond is susceptible to homolytic cleavage.

-

Initiation: The O-I bond undergoes homolytic cleavage to generate a tert-butoxy radical and an iodine radical.

-

Hydrogen Abstraction: The highly reactive tert-butoxy radical abstracts a hydrogen atom from the substrate, creating a carbon-centered radical.

-

Recombination and Elimination: This radical can then recombine with an iodine radical to form a C-I bond, followed by elimination to yield the final product.[1]

Applications in Organic Synthesis

The unique reactivity of this compound makes it a valuable reagent for a range of synthetic transformations.

Dehydrogenation of Dihydropyrimidinones

As detailed above, this compound is an exceptionally efficient reagent for the aromatization of DHPMs to pyrimidinones, which are a class of compounds with significant biological activities.[1] The reaction is rapid (<10 minutes) and proceeds at room temperature with high yields.[1]

Substrate Scope and Yields for Dehydrogenation of DHPMs [1]

| Aryl Substituent at C4 | Yield (%) |

| Phenyl | 92 |

| 4-Fluorophenyl | 97 |

| 4-Chlorophenyl | 95 |

| 4-Methoxyphenyl | 90 |

| 2-Nitrophenyl | 74 |

Deoximation of Aldoximes and Ketoximes

This compound can effectively convert aldoximes and ketoximes to their corresponding aldehydes and ketones in high yields (>94%) and short reaction times (~20 minutes). This provides a mild and efficient method for deprotection or conversion of oximes.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The in situ generation of this compound from tert-butyl hypochlorite and NaI facilitates the efficient oxidative cyclization of N'-acylhydrazones to form 2,5-disubstituted 1,3,4-oxadiazoles.[4] This method is notable for its mild conditions and simple workup procedure.[4]

Safety and Handling

As this compound is generated in situ from reactive precursors, stringent safety measures are imperative. The primary hazards are associated with its precursors, particularly tert-butyl hypochlorite.

-

Precursor Hazards: Tert-butyl hypochlorite is a flammable, corrosive, and self-heating substance that can cause severe skin burns and eye damage.[6][7] It is also sensitive to heat, light, moisture, and air.[8]

-

Handling Precautions:

-

All manipulations should be conducted in a well-ventilated fume hood.[8]

-

Personal protective equipment (PPE), including safety goggles, face shield, and impervious gloves, must be worn.[7]

-

Use explosion-proof equipment and take precautionary measures against static discharge.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Keep away from heat, sparks, and open flames.[7]

-

-

Storage: Precursors like tert-butyl hypochlorite should be stored in a cool, dry, well-ventilated place, away from light and incompatible materials, often under an inert atmosphere.[6][8]

-

Quenching: Reactions involving this compound should be carefully quenched, typically with a reducing agent like sodium thiosulfate (Na₂S₂O₃), to neutralize any unreacted reagent and iodine.

Conclusion

This compound is a powerful, albeit transient, reagent that offers unique advantages in organic synthesis. Its ability to be generated in situ under mild conditions makes it a practical tool for a variety of transformations, including dehydrogenations and oxidative cyclizations. A thorough understanding of its preparation, mechanistic behavior, and handling requirements, as outlined in this guide, is essential for its safe and effective application in research and development. The continued exploration of this reagent's reactivity is expected to unveil new synthetic methodologies and streamline the synthesis of complex molecules.

References

- This compound - 917-97-5 - Vulcanchem.

- SAFETY DATA SHEET - Spectrum Chemical. (2019-05-01).

- TCI AMERICA - Spectrum Chemical. (2018-07-06).

- H0362 - SAFETY D

- Safety Data Sheet - Fisher Scientific. (2015-03-19).

- SAFETY D

- tert-Butyl Hypochlorite - Organic Chemistry Portal.

- (PDF) In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatizationof Biginelli 3,4-dihydropyrimidin-2(1H)

- This compound - -ORCA - Cardiff University. (2022-10-20).

- a Reaction of this compound with weak acids. b Strategy for...

- tert‐Butyl Hypoiodite for Deoximation - ResearchG

Sources

- 1. This compound (917-97-5) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound -ORCA [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl Hypochlorite [organic-chemistry.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the In Situ Generation and Application of tert-Butyl Hypoiodite

Abstract

tert-Butyl hypoiodite (t-BuOI) is a potent and highly reactive oxidizing and electrophilic iodinating agent in organic synthesis. Its inherent instability, however, precludes isolation and storage, making in situ generation an operational necessity. This guide provides an in-depth exploration of the primary methodologies for the on-demand synthesis of t-BuOI. We will dissect the underlying reaction mechanisms, provide field-tested experimental protocols, and discuss the causality behind critical process parameters. The content is structured to equip researchers, chemists, and drug development professionals with the technical expertise required to effectively harness the synthetic utility of this transient reagent, with a focus on mechanistic clarity, procedural robustness, and operational safety.

Introduction: The Case for In Situ Generation

This compound is the iodine analog of the more stable and commercially available tert-butyl hypochlorite (t-BuOCl). The O-I bond in t-BuOI is highly polarized and labile, rendering the iodine atom strongly electrophilic and the overall molecule a powerful two-electron oxidant.[1] This reactivity profile enables a range of synthetic transformations, including dehydrogenations, oxidative cyclizations, and difunctionalization of alkenes.[1][2][3]

However, the reagent's utility is directly contrasted by its poor stability; it is sensitive to moisture, light, and heat, and has not been isolated in pure form.[3][4] Consequently, generating t-BuOI directly within the reaction vessel (in situ) is the only viable strategy for its use. This approach offers several advantages:

-

Safety: Avoids the handling and storage of a potentially hazardous, unstable compound.

-

Efficiency: The reagent is consumed as it is formed, minimizing decomposition and maximizing its effective concentration.

-

Convenience: Circumvents the need for a separate, dedicated synthesis and purification step.

This guide focuses on the most prevalent and reliable methods for the in situ generation of t-BuOI, providing the necessary framework for their successful implementation.

Core Methodologies for In Situ Generation

Two primary routes dominate the landscape for the in situ preparation of this compound: the reaction of potassium tert-butoxide with molecular iodine and the halide exchange reaction between tert-butyl hypochlorite and a metal iodide.[4]

Method A: Potassium tert-Butoxide and Molecular Iodine (I₂)

This is arguably the most efficient and widely adopted method, particularly for applications requiring basic conditions, such as the dehydrogenation of Biginelli compounds.[1][5] The reaction involves a simple equilibrium between potassium tert-butoxide (t-BuOK), a strong, non-nucleophilic base, and molecular iodine.

Mechanism and Rationale: The formation of t-BuOI proceeds via the following equilibrium: I₂ + t-BuOK ⇌ t-BuOI + KI

The choice of solvent is critical for the success of this protocol. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its excellent ability to dissolve potassium tert-butoxide (approx. 25 g/100 mL), ensuring a homogeneous reaction medium and driving the equilibrium towards the product side.[1][5] In contrast, solvents like toluene offer poor solubility for the base, significantly hindering the reaction.[5] The reaction must be conducted under strict anhydrous conditions as t-BuOI is highly sensitive to moisture.[4]

The formation of the hypoiodite can be visually and spectroscopically confirmed. The characteristic deep purple/brown color of molecular iodine in THF (λₘₐₓ ≈ 460 nm) gives way to an orange-red solution upon the formation of this compound, which exhibits a distinct maximum absorption at 370 nm.[1][5] This spectroscopic handle provides a reliable, non-invasive method for monitoring the reagent's formation and consumption.

Caption: Workflow for in situ generation of t-BuOI using t-BuOK and I₂.

Method B: tert-Butyl Hypochlorite and Metal Iodide

An alternative strategy involves a halide exchange reaction where the chloride in t-BuOCl is displaced by iodide from a metal salt, such as sodium iodide (NaI) or silver iodide (AgI).[3][4][6] This method is advantageous when neutral or non-basic conditions are preferred.

Mechanism and Rationale: The reaction is driven by the precipitation of the resulting metal chloride (e.g., NaCl or AgCl) or the relative bond strengths. t-BuOCl + MI → t-BuOI + MCl (where M = Na, Ag, etc.)

It has been noted that the precise nature of the reagent generated by this method may differ slightly from that produced via the butoxide route, potentially existing as a complex mixture.[3][4] The choice of metal iodide can influence the reaction; for instance, using AgI can lead to a more complex equilibrium involving multiple silver-containing species.[4] This method requires careful handling of the precursor, t-BuOCl, which is a volatile, flammable, and light-sensitive liquid that can decompose vigorously.[7][8][9]

Experimental Protocols and Data

The following protocols are designed as self-validating systems, incorporating analytical checkpoints and explaining the rationale behind each step.

Protocol 1: Generation from t-BuOK and I₂ for Dehydrogenation

This protocol is adapted from the highly efficient dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][5]

Step-by-Step Methodology:

-

System Preparation: Under an inert atmosphere (Nitrogen or Argon), add the DHPM substrate (1.0 mmol, 1.0 equiv) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add 10 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the substrate is fully dissolved.

-

Base Addition: Add potassium tert-butoxide (2.8 mmol, 2.8 equiv) to the solution in one portion. Causality: A stoichiometric excess of the base is crucial to ensure complete deprotonation of the substrate and to drive the subsequent formation of t-BuOI.[1]

-

Iodine Addition: In a separate flask, prepare a solution of molecular iodine (1.1 mmol, 1.1 equiv) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 2-3 minutes. Causality: A slight excess of iodine ensures the substrate is the limiting reagent, maximizing conversion.[1]

-

Reaction Monitoring: The reaction is typically complete within 3-10 minutes at room temperature.[5] Monitor the reaction by TLC (disappearance of starting material) and visually by the color change from dark brown to a persistent orange/yellow.

-

Quenching: Upon completion, quench the reaction by adding 15 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel, add 20 mL of water, and extract with dichloromethane or ethyl acetate (3 x 20 mL).[10] Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

| Parameter | Value | Rationale / Reference |

| Substrate | 1.0 equiv | Limiting reagent |

| Potassium tert-butoxide | 2.8 equiv | Ensures complete deprotonation and hypoiodite formation.[1] |

| Molecular Iodine | 1.1 equiv | Drives reaction to completion.[1] |

| Solvent | Anhydrous THF | Optimal solubility for t-BuOK.[1][5] |

| Temperature | Room Temperature | Mild conditions, rapid reaction.[5] |

| Reaction Time | 3-10 minutes | High efficiency of the oxidant.[5] |

| Expected Yield | 74-97% | Dependent on substrate structure.[1] |

Protocol 2: Generation from t-BuOCl and NaI for Oxidative Cyclization

This protocol is a general representation for reactions under neutral conditions, such as the synthesis of 1,3,4-oxadiazoles from N-acylhydrazones.[3]

Step-by-Step Methodology:

-

System Preparation: To an oven-dried Schlenk tube under an air atmosphere, add the N-acylhydrazone substrate (0.5 mmol, 1.0 equiv) and sodium iodide (NaI) (0.6 mmol, 1.2 equiv).

-

Solvent Addition: Add 3.0 mL of a suitable solvent (e.g., ethyl acetate). Stir the suspension.

-

tert-Butyl Hypochlorite Addition: Add tert-butyl hypochlorite (t-BuOCl) (0.6 mmol, 1.2 equiv) dropwise to the mixture at room temperature. [CRITICAL SAFETY NOTE] : t-BuOCl is volatile, light-sensitive, and can decompose explosively with heat or exposure to rubber. Use all-glass apparatus and conduct the reaction in a well-ventilated fume hood, away from direct light.[7][9]

-

Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 40 °C) for the required time (typically 1-16 hours).[11] Monitor progress by TLC.

-

Work-up and Isolation: After cooling to room temperature, remove the solvent under reduced pressure. The crude residue can be purified directly by silica gel column chromatography to afford the desired product.[11]

Mechanistic Insights: Anionic vs. Radical Pathways

The reactivity of in situ generated t-BuOI can proceed through different mechanisms depending on the reaction conditions and substrate.

Anionic Pathway

In the presence of a strong base like t-BuOK, the reaction often follows an anionic pathway. For the dehydrogenation of DHPMs, the proposed mechanism involves:[1]

-

Deprotonation: t-BuOK removes the acidic N1-H proton from the DHPM, generating a resonance-stabilized enolate.

-

Iodination: The nucleophilic enolate attacks the electrophilic iodine of t-BuOI, forming an N-iodo intermediate.

-

Elimination: A second equivalent of base abstracts the C4-H proton, leading to elimination of HI (which is neutralized by the base) and formation of the aromatic pyrimidinone product.

Caption: Key steps in the anionic dehydrogenation pathway.

Radical Pathway

In the absence of a strong base or in the presence of radical initiators, a radical mechanism may operate. For instance, the reaction of t-BuOI (generated from TBHP and I₂) with alkenes is proposed to involve radical intermediates.[2] The process is initiated by the formation of a tert-butoxy radical, which can abstract a hydrogen atom or add to a double bond, propagating a radical chain reaction.[2] The presence of radical inhibitors like TEMPO can be used as a diagnostic test; suppression of the reaction points towards a radical-mediated pathway.[2]

Safety and Handling Precautions

The in situ generation of t-BuOI mitigates the risk of handling the final product, but requires stringent control over the precursor chemicals.

-

tert-Butyl Hypochlorite (t-BuOCl): Highly flammable, corrosive, and a strong oxidizing agent.[12][13] It is sensitive to light and heat and can decompose explosively.[8][9] It reacts violently with rubber.[9] Always use in a well-ventilated fume hood, store refrigerated in the dark, and use ground-glass equipment.[9][12]

-

Potassium tert-Butoxide (t-BuOK): A corrosive and flammable solid that reacts vigorously with water.[14] Handle in an inert, dry atmosphere (e.g., a glovebox or under Argon/Nitrogen).

-

Molecular Iodine (I₂): Harmful if inhaled or swallowed and causes skin and eye irritation. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

General Precautions: All reactions should be conducted under an inert atmosphere, especially when using t-BuOK, to prevent moisture contamination.

Conclusion

The in situ generation of this compound provides a practical and effective gateway to the potent reactivity of this otherwise inaccessible reagent. By understanding the distinct advantages and operational requirements of the primary generation methods—the butoxide/iodine system for basic conditions and the hypochlorite/iodide exchange for neutral environments—researchers can confidently deploy t-BuOI in a variety of synthetic contexts. The protocols and mechanistic insights provided herein serve as a robust foundation for the application of this versatile intermediate, enabling the efficient synthesis of complex molecules in the fields of medicinal chemistry and materials science.

References

-

Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatization of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. Link

-

Organic Chemistry Portal. tert-Butyl Hypochlorite. Link

-

TCI America. (2018). Safety Data Sheet: tert-Butyl Hypochlorite. Link

-

Spectrum Chemical. (2019). Safety Data Sheet: tert-Butyl Hypochlorite. Link

-

Yuan, Z., et al. (2017). Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature for the synthesis of 1-(tert-butylperoxy)-2-iodoethanes. Beilstein Journal of Organic Chemistry, 13, 2038–2044. Link

-

Tokyo Chemical Industry Co., Ltd. (2024). Safety Data Sheet: tert-Butyl Hypochlorite. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: tert-Butyl hypochlorite. Link

-

ResearchGate. (In situ formed this compound as an efficient oxidant...). Link

-

Simpkins, N. S., & Wirth, T. (2009). This compound. Encyclopedia of Reagents for Organic Synthesis (EROS). Link

-

Pfaltz & Bauer. Safety Data Sheet: tert-Butyl hypochlorite 95%. Link

-

ResearchGate. (this compound). Link

-

Organic Syntheses. t-BUTYL HYPOCHLORITE. Coll. Vol. 5, p.184 (1973); Vol. 46, p.13 (1966). Link

-

PubChem. This compound. Link

-

Heasley, G. E., et al. (1988). Addition of this compound to selected olefins. The Journal of Organic Chemistry, 53(1), 198-201. Link

-

PubChem. tert-Butyl hypochlorite - Stability and Reactivity. Link

-

Organic Syntheses. tert-BUTYL HYPOCHLORITE. Coll. Vol. 4, p.125 (1963); Vol. 32, p.20 (1952). Link

-

University of Calgary. Reactions of Alkenes. Link

-

Wikipedia. tert-Butyl hypochlorite. Link

-

Royal Society of Chemistry. Visible light-driven regioselective tert-butyl peroxidation and hydroperoxidation of alkenes using TBHP. Green Chemistry. Link

-

Royal Society of Chemistry. Supporting Information. Link

-

Wang, Y., et al. (2022). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 27(23), 8206. Link

-

Tanner, D. D., & Gidley, G. C. (1968). On the structure of this compound. Journal of the American Chemical Society, 90(3), 808-809. Link

-

Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. Link

-

Postnikov, P. S., et al. (2021). t-BuOOH/TiO₂ Photocatalytic System as a Convenient Peroxyl Radical Source at Room Temperature under Visible Light and Its Application for the CH-Peroxidation of Barbituric Acids. Catalysts, 11(9), 1121. Link

-

Chemistry LibreTexts. Orientation in Addition to Alkenes. Link

-

Wang, Y., et al. (2022). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 27(23), 8206. Link

Sources

- 1. This compound (917-97-5) for sale [vulcanchem.com]

- 2. Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature for the synthesis of 1-(tert-butylperoxy)-2-iodoethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound -ORCA [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl Hypochlorite [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Tert-Butyl hypochlorite | C4H9ClO | CID 521297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

tert-butyl hypoiodite synthesis from tert-butyl hypochlorite

An In-depth Technical Guide to the Synthesis of tert-Butyl Hypoiodite from tert-Butyl Hypochlorite

Abstract

This compound ((CH₃)₃COI) is a highly reactive and synthetically valuable reagent characterized by an iodine atom in the +1 oxidation state.[1] Its utility as a potent oxidant and an agent for both radical and ionic iodinations is well-established in modern organic synthesis.[1][2][3] However, its inherent instability necessitates that it is almost exclusively prepared in situ for immediate consumption in a subsequent chemical transformation.[1][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of this compound from its more stable precursor, tert-butyl hypochlorite. We will delve into the underlying chemical principles, provide a field-proven experimental protocol, discuss the causality behind critical reaction parameters, and outline essential safety and characterization methodologies.

Introduction: The Synthetic Utility and Inherent Reactivity of this compound

The chemistry of organic hypoiodites, particularly this compound, offers a unique platform for a range of chemical transformations that are often difficult to achieve with other reagents. As a monovalent iodine compound, it serves as a powerful electrophilic iodine source and a precursor to the highly reactive tert-butoxy radical upon homolytic cleavage of its weak oxygen-iodine (O-I) bond.[1] This dual reactivity allows it to participate in diverse reactions, including the direct iodination of alkanes and the oxidation of various functional groups.[1][2]

Despite its synthetic power, the practical application of this compound is governed by its instability. The reagent has not been isolated in a pure form and is known to be highly sensitive to moisture, heat, and light.[3] Consequently, reliable and reproducible methods for its in situ generation are paramount. One of the most common and accessible preparative methods involves the reaction of tert-butyl hypochlorite with a suitable iodide source.[1][3][5] This guide focuses specifically on this transformation, providing the necessary insights to successfully generate and utilize this transient yet powerful synthetic tool.

The Core Synthesis: From Hypochlorite to Hypoiodite

Fundamental Reaction Principle

The synthesis of this compound from tert-butyl hypochlorite is fundamentally a halogen exchange reaction. The oxygen-chlorine bond in tert-butyl hypochlorite is polarized, rendering the chlorine atom electrophilic. An iodide anion (I⁻), being a strong nucleophile, attacks the electrophilic chlorine, or more accurately, the oxygen, leading to the displacement of the chloride ion and the formation of the desired this compound.

The general transformation can be represented as: (CH₃)₃COCl + M⁺I⁻ → (CH₃)₃COI + M⁺Cl⁻ (where M⁺ is a metal cation, such as Na⁺, K⁺, or Ag⁺)

It is crucial to recognize that the precise nature of the species in solution can be complex. Research has shown that the reagent generated from tert-butyl hypochlorite and metal iodides may differ from that produced by other methods, and may exist in equilibrium with other iodine-containing species.[3][6]

Causality of Reagent Selection

-

tert-Butyl Hypochlorite ((CH₃)₃COCl): This starting material is a versatile and inexpensive oxidizing and chlorinating agent.[5][7][8] It is a yellow, oily liquid that is more stable than the target hypoiodite, though it still requires careful handling.[9] It can be synthesized from tert-butyl alcohol and sodium hypochlorite (bleach) or chlorine gas in the presence of a base.[9][10][11] Its lipophilic nature makes it soluble in common organic solvents, facilitating homogeneous reaction conditions.

-

Iodide Source: Various metal iodides can be employed, including sodium iodide (NaI), potassium iodide (KI), and silver iodide (AgI).[1][3] The choice can influence the reaction rate and the subsequent reactivity of the hypoiodite solution. The use of silver salts, for example, can drive the reaction forward by the precipitation of silver chloride (AgCl).

Reaction Workflow Diagram

The following diagram illustrates the straightforward workflow for the in situ generation of this compound.

Caption: Influence of reaction conditions on the chemical pathway.

Safety and Handling

-

tert-Butyl Hypochlorite: The precursor is a strong oxidant and can decompose vigorously, especially with exposure to heat, strong light, or incompatible materials like rubber. [10][11]It should be stored in a refrigerator in an amber, vented container and handled only in a well-ventilated chemical fume hood.

-

This compound: As a highly reactive and unstable species, it should never be isolated. All operations involving its generation and use must be conducted behind a safety shield within a fume hood.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The synthesis of this compound from tert-butyl hypochlorite provides a convenient and accessible route to a powerful synthetic intermediate. Success hinges on a disciplined approach to experimental execution, with stringent control over temperature, moisture, and light. By understanding the inherent instability of the target molecule and the causality behind the prescribed reaction conditions, researchers can reliably generate this reagent in situ and unlock its full potential for advanced applications in chemical synthesis and drug discovery.

References

-

tert-Butyl Hypochlorite. Organic Chemistry Portal. [Link]

-

This compound. Cardiff University - ORCA. [Link]

-

This compound | C4H9IO | CID 12253183. PubChem. [Link]

-

Alkyl iodide as a source for hypoiodite. ResearchGate. [Link]

-

t-BUTYL HYPOCHLORITE. Organic Syntheses Procedure. [Link]

-

tert-Butyl hypochlorite. Wikipedia. [Link]

-

Chiral carbonyl hypoiodites. Chemical Communications (RSC Publishing). [Link]

-

Alkyl Iodide. BYJU'S. [Link]

-

Carbonyl Hypoiodites as Extremely Strong Halogen Bond Donors. PubMed Central (PMC). [Link]

-

On the structure of this compound. American Chemical Society. [Link]

-

t-BUTYL HYPOCHLORITE. Organic Syntheses Procedure. [Link]

-

A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. Journal of Organic Chemistry. [Link]

-

Tert-Butyl Hypochlorite Mediated Oxidative Chlorination of S-Alkylisothiourea Salts: Synthesis of Sulfonyl Chlorides. ResearchGate. [Link]

-

tert‐Butyl Hypoiodite for Deoximation. ResearchGate. [Link]

-

tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (917-97-5) for sale [vulcanchem.com]

- 3. This compound -ORCA [orca.cardiff.ac.uk]

- 4. Chiral carbonyl hypoiodites - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00259D [pubs.rsc.org]

- 5. tert-Butyl Hypochlorite [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tert-Butyl hypochlorite - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the In Situ Preparation of Tert-Butyl Hypoiodite with Potassium Tert-Butoxide

This guide provides an in-depth exploration of the synthesis of tert-butyl hypoiodite, a potent and highly reactive iodinating and oxidizing agent. Focusing on the prevalent and efficient in situ generation from potassium tert-butoxide and molecular iodine, this document is intended for researchers, chemists, and professionals in drug development who require a nuanced understanding of this reagent's preparation and application. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and address critical safety considerations.

Introduction: The Utility of a Transient Reagent

This compound (t-BuOI) is a powerful reagent in organic synthesis, valued for its capacity to act as a two-electron oxidant and a source of electrophilic iodine.[1][2] Its high reactivity, however, is matched by its instability, which precludes its isolation in a pure, stable form.[3][4] Consequently, t-BuOI is almost exclusively prepared in situ, generated within the reaction mixture for immediate consumption.[1][2] This transient nature demands a thorough understanding of its formation to ensure reproducible and efficient synthetic outcomes.

Among the established methods for its generation—which include the reaction of tert-butyl hypochlorite with metal iodides—the reaction of potassium tert-butoxide (KOt-Bu) with molecular iodine (I₂) stands out for its simplicity, speed, and efficacy.[2][3][5] This guide will focus on this specific methodology, providing the technical details necessary for its successful implementation in a laboratory setting.

The Synthesis of this compound from Potassium Tert-Butoxide and Iodine

The reaction between potassium tert-butoxide, a strong, non-nucleophilic base, and molecular iodine provides a direct and rapid route to this compound.[1][6] The process is typically conducted at room temperature in an anhydrous aprotic solvent, with tetrahydrofuran (THF) being a preferred choice due to its excellent solvating properties for potassium tert-butoxide.[1][5]

The fundamental equilibrium that governs the formation of the reagent is as follows:

KOt-Bu + I₂ ⇌ t-BuOI + KI [1]

This equilibrium is rapidly established, leading to the formation of the desired orange-red solution of this compound.[1][3]

Mechanistic Considerations: Anionic vs. Radical Pathways

The synthetic utility of in situ generated this compound often involves its subsequent reaction with a substrate. The mechanism of these transformations can be complex and substrate-dependent, with both anionic and radical pathways being plausible.[1]

-

Anionic Pathway: Under the basic conditions established by potassium tert-butoxide, the reaction often proceeds via an anionic mechanism. For instance, in the dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), the base first deprotonates the substrate. The resulting anion then attacks the electrophilic iodine of t-BuOI, followed by elimination to yield the final product.[1]

-

Radical Pathway: The oxygen-iodine (O-I) bond in this compound is weak and can undergo homolytic cleavage, particularly upon exposure to light, to generate a tert-butoxy radical and an iodine radical.[2] The highly reactive tert-butoxy radical can then initiate a radical chain reaction, such as by abstracting a hydrogen atom from the substrate.[1]

Kinetic studies suggest that for many reactions under stoichiometric base conditions, the anionic pathway is favored.[1] However, the potential for competing radical processes should always be a consideration in reaction design and optimization.

Experimental Protocol: In Situ Generation and Application

This section provides a detailed, step-by-step methodology for the preparation of this compound and its immediate use in a representative dehydrogenation reaction.

Reagents and Equipment

| Reagent/Equipment | Specifications |

| Potassium tert-butoxide (KOt-Bu) | ≥95% purity, handled under inert atmosphere |

| Iodine (I₂) | Resublimed or ACS grade |

| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |

| Substrate (e.g., DHPM) | As required |

| Round-bottom flask | Two-necked, flame-dried |

| Magnetic stirrer and stir bar | |

| Inert gas supply (N₂ or Ar) | |

| Syringes and needles |

Step-by-Step Procedure

Strict anhydrous conditions are essential for the success of this reaction. [1]

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar is placed under a positive pressure of an inert gas (nitrogen or argon).

-

Reagent Addition: To the flask, add the substrate (1.0 mmol) and anhydrous THF (10 mL). Stir the mixture until the substrate is fully dissolved.

-

Base Addition: While stirring, add potassium tert-butoxide (2.8 mmol, 2.8 equivalents) to the solution. The amount of base is critical for ensuring rapid and complete reaction.[1]

-

Iodine Addition: In a separate container, weigh molecular iodine (1.1 mmol, 1.1 equivalents). Add the solid iodine portion-wise to the stirred reaction mixture at room temperature. A color change from the dark purple of iodine to the characteristic orange-red of this compound should be observed.

-

Reaction Monitoring: The reaction is typically very fast, often completing within 3-10 minutes at room temperature.[1][5] Progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine. The mixture is then transferred to a separatory funnel and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Experimental Workflow Diagram

Caption: Workflow for the in situ preparation and use of t-BuOI.

Characterization and Optimization

Spectroscopic Confirmation

The formation of this compound can be readily confirmed using UV/Vis spectroscopy. This technique provides a reliable method for monitoring the reaction in real-time.[1]

| Species | Solvent | λₘₐₓ (nm) |

| Molecular Iodine (I₂) | THF | ~460 |

| This compound (t-BuOI) | THF | ~370 |

Table 1: Characteristic UV/Vis absorption maxima for I₂ and t-BuOI in THF.[1][5]

The distinct shift in the maximum absorption from approximately 460 nm for iodine to 370 nm provides clear evidence for the formation of the hypoiodite species.[1][5]

Optimization of Reaction Parameters

For achieving high yields and rapid conversions, careful optimization of the reaction stoichiometry is crucial.

| Parameter | Recommended Ratio | Rationale |

| Iodine Equivalents | 1.1 eq (relative to substrate) | Maximizes conversion (up to 96% yield); excess iodine provides minimal benefit.[1] |

| Base Stoichiometry | 2.8 eq (relative to substrate) | Ensures complete and rapid (3-10 min) dehydrogenation; lower concentrations lead to longer reaction times and reduced yields.[1] |

Table 2: Optimized stoichiometric ratios for t-BuOI mediated reactions.[1]

Reaction Mechanism Diagram

Caption: Anionic mechanism for t-BuOI mediated dehydrogenation.

Safety and Handling

A thorough risk assessment must be conducted before commencing any experimental work.

-

Potassium tert-butoxide (KOt-Bu): This reagent is a flammable and corrosive solid that reacts violently with water.[7][8][9] It can cause severe chemical burns to the skin, eyes, and respiratory tract.[7][10] Inhalation can be fatal.[7] It must be handled in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen/argon) and stored in a cool, dry place away from incompatible materials such as water, acids, and oxidizing agents.[10][11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[11]

-

Iodine (I₂): Iodine is a toxic and corrosive substance. It can cause burns to the skin and eyes, and its vapor is irritating to the respiratory system. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon prolonged exposure to air. Use only stabilized, anhydrous THF and store it away from heat and ignition sources.

Conclusion

The in situ preparation of this compound from potassium tert-butoxide and iodine is a robust and highly efficient method for generating a powerful synthetic reagent. Its operational simplicity and the rapidity of the reaction at room temperature make it an attractive choice for various oxidative and iodinating transformations. By understanding the underlying principles, optimizing reaction parameters, and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this transient yet valuable species.

References

-

Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free dehydrogenation of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. Retrieved from [Link]

-

Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]

-

Marvin Sketch. (2009, October 19). Potassium tert-butoxide Reaction with Methyl Iodide [Video]. YouTube. [Link]

-

Simpkins, N. S., & Wirth, T. (2009). This compound. In L. A. Paquette (Ed.), Encyclopedia of Reagents for Organic Synthesis. Wiley. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, H., Singh, P., & Malhotra, N. (1980). An Iodine-Potassium t-Butoxide Catalysed Conversion of Thioamides and Thioureas to Their Oxygen Analogs. Synthetic Communications, 10(8), 617-621. [Link]

-

ResearchGate. (n.d.). Potassium tert-butoxide initiated C–H iodination of electron-deficient heteroaromatic compounds. Retrieved from [Link]

-

University of Georgia. (n.d.). Potassium tert-butoxide Safety Data Sheet. Retrieved from [Link]

-

Loba Chemie. (n.d.). POTASSIUM TERT-BUTOXIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound for Deoximation. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tert.-Butoxide, 95-99%. Retrieved from [Link]

-

Alfa Aesar. (2010, March 9). Potassium tert-butoxide Safety Data Sheet. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Retrieved from [Link]

Sources

- 1. This compound (917-97-5) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound -ORCA [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. research.uga.edu [research.uga.edu]

- 8. lobachemie.com [lobachemie.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

reactivity of in situ generated tert-butyl hypoiodite

An In-Depth Technical Guide to the Reactivity and Application of In Situ Generated tert-Butyl Hypoiodite

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (t-BuOI), a powerful and versatile reagent whose transient nature necessitates its generation in situ. We will move beyond simple procedural lists to dissect the causality behind its reactivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The protocols and mechanisms described herein are designed to be self-validating systems, grounded in authoritative literature to ensure scientific integrity.

The Essence of this compound: A Transient Oxidant of Choice

This compound is a highly reactive hypoiodite ester that has carved a niche in modern organic synthesis. Its potency as an oxidant and an electrophilic iodine source allows it to mediate a wide range of chemical transformations under remarkably mild, often room-temperature, conditions.[1][2] However, the reagent is thermally unstable and sensitive to moisture, precluding its isolation and commercial availability.[3][4] This apparent limitation is, in fact, its greatest strength; by generating t-BuOI in situ, chemists can harness its full reactive potential in a controlled manner, minimizing decomposition and side reactions.

This guide focuses on the two primary methods for its generation and delves into its subsequent applications, from classical C-H functionalization to the rapid aromatization of heterocyclic scaffolds.

Generation: Bringing the Reagent to Life

The efficacy of any reaction employing t-BuOI is critically dependent on its efficient and reliable generation. The choice of precursors dictates the reaction environment (basic or near-neutral) and, consequently, the plausible mechanistic pathways.

Method A: Base-Mediated Generation from Molecular Iodine

The most common and arguably most robust method involves the reaction of molecular iodine (I₂) with a strong, non-nucleophilic base, typically potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent.[1][2][5]

I₂ + t-BuOK → t-BuOI + KI

The causality here is straightforward: the alkoxide anion attacks the electrophilic iodine molecule, displacing an iodide ion to form the hypoiodite. This method is characterized by its simplicity, speed, and the use of readily available, inexpensive precursors. The formation of t-BuOI can be visually monitored by the discharge of the characteristic purple/brown color of I₂ and confirmed spectroscopically by the appearance of a new absorption maximum around 370 nm.[1][2]

Key Experimental Parameters:

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its excellent solvating power for both t-BuOK (25 g/100 mL at 20°C) and the hypoiodite intermediate, facilitating rapid and complete reaction.[1]

-

Stoichiometry: A slight excess of iodine (e.g., 1.1 equivalents relative to the substrate) and a significant excess of base (e.g., 2.8 equivalents) are often optimal to drive the equilibrium and ensure complete conversion of the substrate in minutes.[1]

-

Conditions: The reaction must be performed under strict anhydrous conditions, as t-BuOI is highly sensitive to moisture.[3]

Caption: Base-mediated generation of t-BuOI.

Method B: Halogen Exchange from tert-Butyl Hypochlorite

An alternative route generates t-BuOI under neutral or weakly basic conditions via the reaction of tert-butyl hypochlorite (t-BuOCl) with a metal iodide salt, such as sodium iodide (NaI).[3][6][7]

t-BuOCl + NaI → t-BuOI + NaCl

This method is particularly valuable when the substrate or other functional groups are sensitive to the strongly basic conditions of Method A. The driving force is the formation of the more thermodynamically stable sodium chloride salt. This approach is central to the generation of nitrile oxides from oximes and other transformations requiring non-basic environments.[7]

The Dichotomy of Reactivity: Ionic vs. Radical Pathways

The synthetic utility of t-BuOI stems from its ability to react via two distinct, yet sometimes competing, mechanistic manifolds. The prevailing pathway is dictated by the reaction conditions (base, light, initiator) and the nature of the substrate.

Anionic/Ionic Pathway

Under the basic conditions of Method A, t-BuOI primarily functions as an electrophilic iodine ("I⁺") source.[1] A common mechanism involves the deprotonation of a substrate by the excess t-BuOK to generate a nucleophilic anion (e.g., an enolate). This anion then attacks the electrophilic iodine atom of t-BuOI, forming an iodo-intermediate. A subsequent elimination step, often base-mediated, yields the final product. This pathway is dominant in dehydrogenation reactions.[1][2]

Caption: Generalized anionic/ionic reaction pathway.

Radical-Mediated Pathway

The relatively weak O–I bond in this compound can undergo homolytic cleavage upon initiation by heat, UV light, or a radical initiator. This cleavage generates a highly reactive tert-butoxy radical (t-BuO•) and an iodine radical (I•).[1]

t-BuOI → t-BuO• + I•

The tert-butoxy radical is a potent hydrogen atom abstractor, capable of cleaving even unactivated C–H bonds. This initiates a radical chain reaction, which is the cornerstone of its application in reactions like the Hofmann-Löffler-Freytag cyclization and the direct iodination of alkanes.[1][8]

Caption: Generalized radical-mediated pathway.

Key Applications in Modern Synthesis

Rapid Dehydrogenation of Dihydropyrimidinones (DHPMs)

A standout application of t-BuOI generated via Method A is the metal-free, room-temperature aromatization of DHPMs (Biginelli compounds) to pyrimidinones, a class of heterocycles with significant pharmacological activities.[1][2] This transformation is remarkably efficient, often completing in under 10 minutes with excellent yields.[2] The reaction proceeds via the anionic pathway and displays broad functional group tolerance.

| Entry | Aryl Substituent (R) | Yield (%)[1] | Reaction Time (min)[2] |

| 1 | Phenyl | 96 | 3 |

| 2 | 4-Fluorophenyl | 97 | 3 |

| 3 | 4-Chlorophenyl | 95 | 3 |

| 4 | 4-Methoxyphenyl | 92 | 5 |

| 5 | 2-Nitrophenyl | 74 | 10 |

Self-Validating Protocol: Dehydrogenation of a Dihydropyrimidinone

-

To a stirred solution of the 3,4-dihydropyrimidin-2(1H)-one (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (2.8 mmol, 314 mg).

-

Stir the resulting suspension for 5 minutes at room temperature.

-

Add molecular iodine (1.1 mmol, 279 mg) in one portion.

-

Monitor the reaction by TLC. The reaction is typically complete within 3-10 minutes, indicated by the disappearance of the starting material.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume excess iodine.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to afford the pure pyrimidinone.

C-H Functionalization: The Hofmann-Löffler-Freytag (HLF) Reaction

The HLF reaction is a classic method for synthesizing pyrrolidines and piperidines via intramolecular C-H amination.[8][9] Modern variants, such as the Suarez modification, utilize in situ generated hypoiodites to create the key nitrogen-centered radical under milder, neutral conditions.[10][11] In this context, an N-functionalized amine (e.g., a carbamate or sulfonamide) reacts with an oxidant like diacetoxyiodobenzene (DIB) and I₂ to form a transient N-iodo species. Homolytic cleavage generates the N-radical, which undergoes a regioselective 1,5-hydrogen atom transfer (HAT) from an unactivated C-H bond, followed by radical cyclization to furnish the N-heterocycle.[10]

Caption: The role of N-iodo species in the HLF reaction.

Generation of Nitrile Oxides for Cycloadditions

This compound generated from t-BuOCl and NaI (Method B) is a uniquely effective reagent for converting aldoximes into nitrile oxides.[7] These highly reactive 1,3-dipoles are immediately trapped in situ by alkenes or alkynes to produce valuable isoxazolines and isoxazoles, respectively.[7] This protocol avoids the harsh conditions or heavy metal oxidants often required by other methods. The proposed mechanism involves the formation of an imidoyl iodide intermediate, which then undergoes base-assisted elimination of HI to yield the nitrile oxide.[7]

Oxidation of Alcohols and Iodination of Alkanes

t-BuOI is a competent oxidant for converting secondary alcohols to ketones.[12] While its use for oxidizing primary alcohols to aldehydes can be complicated by overoxidation or competing reactions in basic media, it remains a viable option.[12][13] Furthermore, its radical-generating capacity has been leveraged for the direct, metal-free iodination of hydrocarbons, where the alkane can serve as both reactant and solvent.[5]

Concluding Insights for the Practicing Scientist

In situ generated this compound is more than a mere laboratory curiosity; it is a validated tool for achieving transformations that are often challenging with conventional reagents. Its dual reactivity, tunable by the choice of precursors, allows for a spectrum of applications ranging from ionic-driven dehydrogenations to radical-mediated C-H functionalizations.

The key to success lies in understanding the causality:

-

For electrophilic iodination and dehydrogenation: Employ the t-BuOK/I₂ system (Method A) under strictly anhydrous conditions to favor the anionic pathway.

-

For radical processes or base-sensitive substrates: Utilize the t-BuOCl/NaI system (Method B) or other radical-initiating conditions to promote homolytic cleavage.

By mastering the controlled, in situ generation of this transient species, researchers can unlock efficient, rapid, and often room-temperature solutions to complex synthetic challenges, accelerating discovery in both academic and industrial settings.

References

- Vertex AI Search. This compound - 917-97-5 - Vulcanchem.

- Organic Chemistry Portal. tert-Butyl Hypochlorite.

- Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969.

- Lesjak Kolarović, D., Vinković, V., & Litvić, M. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatizationof Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286.

- Simpkins, N. S., & Wirth, T. (2009). This compound. In Encyclopedia of Reagents for Organic Synthesis. Wiley.

- Sabinet African Journals.

- ResearchGate.

- American Chemical Society.

- University of Michigan Library. Oxidation of alcohols to carbonyl compounds with molecular iodine in the presence of potassium tert-butoxide.

- Grokipedia. Hofmann–Löffler reaction.

- Cambridge University Press. Hofmann-Loffler-Freytag Reaction.

- Alfa Chemistry. Hofmann-Löffler-Freytag Reaction.

- Wikipedia. Hofmann–Löffler reaction.

- Khan Academy.

Sources

- 1. This compound (917-97-5) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound -ORCA [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Item - Direct Iodination of Alkanes - American Chemical Society - Figshare [acs.figshare.com]

- 6. tert-Butyl Hypochlorite [organic-chemistry.org]

- 7. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. Khan Academy [khanacademy.org]

tert-butyl hypoiodite as an oxidizing agent in organic chemistry

An In-depth Technical Guide to tert-Butyl Hypoiodite as an Oxidizing Agent in Organic Chemistry

Authored by a Senior Application Scientist

Foreword: Embracing the Power of Iodine(I)

In the landscape of modern organic synthesis, the pursuit of selective, efficient, and often metal-free transformations is a paramount objective. Among the arsenal of reagents available to the synthetic chemist, hypervalent iodine compounds have carved out a significant niche. This guide delves into a particularly reactive yet often overlooked member of this family: this compound (t-BuOI). While its inherent instability precludes its commercial availability, its in situ generation unlocks a powerful oxidizing potential, enabling a range of transformations from classical name reactions to novel C-H functionalizations. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond a simple recitation of reactions to explore the mechanistic underpinnings and practical considerations that govern its synthetic utility. We will explore why specific experimental choices are made, how protocols are designed for reliability, and how this reagent facilitates the construction of complex molecular architectures.

The Nature of this compound: A Transient but Potent Reagent

This compound is a monovalent iodine reagent where the iodine atom exists in the +1 oxidation state.[1] This renders it highly electrophilic and a potent oxidizing agent. Its defining characteristic is its instability; the reagent has not been isolated in pure form and is highly sensitive to moisture, necessitating its generation directly within the reaction mixture (in situ) for immediate use.[1][2] This transient nature is a direct consequence of the weak and highly polarized oxygen-iodine (O-I) bond, which is also the source of its remarkable reactivity.

In Situ Generation: Practical Methodologies

The efficacy of any reaction employing t-BuOI is critically dependent on its reliable generation. Two principal methods have become standard in the field, each with subtle differences in the nature of the reactive species formed.[2]

-

Method A: From Potassium tert-Butoxide and Molecular Iodine This is arguably the most common and straightforward method, involving the reaction of a strong alkoxide base with molecular iodine.[3][4] The resulting equilibrium produces the active hypoiodite species.

-

Method B: From tert-Butyl Hypochlorite and a Metal Iodide An alternative route involves a metathesis reaction between the more stable tert-butyl hypochlorite and a metal iodide salt, such as sodium, potassium, or silver iodide.[2][5]

It is crucial to recognize that the precise structure of the "reagent" can be complex and may differ slightly depending on the preparation method, potentially existing in equilibrium with other iodine-containing species.[2]

Caption: In situ generation pathways for this compound.

Protocol: In Situ Generation of t-BuOI from Potassium tert-Butoxide and Iodine

This protocol is representative for the generation of t-BuOI for subsequent use in oxidation reactions.

Materials:

-

Potassium tert-butoxide (t-BuOK)

-

Molecular Iodine (I₂)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Benzene, or Carbon Tetrachloride)

-

Reaction vessel equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under a positive pressure of inert gas, add potassium tert-butoxide (1.0 to 3.0 equivalents relative to the substrate).

-

Add the anhydrous solvent via syringe and stir the resulting suspension or solution at room temperature.

-

In a separate flask, prepare a solution of molecular iodine (1.0 to 1.5 equivalents) in the same anhydrous solvent.

-

Slowly add the iodine solution to the stirring t-BuOK suspension. A noticeable color change from the deep purple of I₂ to an orange-red or yellow solution is typically observed, indicating the consumption of I₂ and the formation of t-BuOI.[2][4]

-

The reagent is now ready for the addition of the substrate. The reaction should not be stored and must be used immediately.

Trustworthiness: The visual disappearance of the iodine color provides a real-time, self-validating check for the formation of the active hypoiodite species.

The Dichotomy of Reactivity: Radical vs. Ionic Pathways

The synthetic versatility of t-BuOI stems from its ability to react via two distinct mechanistic manifolds, dictated by the reaction conditions and the nature of the substrate. The weak O-I bond is susceptible to both homolytic and heterolytic cleavage.

-

Radical Pathway: Upon exposure to light or thermal initiation, the O-I bond undergoes homolytic cleavage to generate a highly reactive tert-butoxy radical (t-BuO•) and an iodine radical (I•).[1] The tert-butoxy radical is a potent hydrogen atom abstractor, capable of initiating radical chain processes by cleaving otherwise unactivated C-H bonds.

-

Ionic Pathway: In the absence of radical initiators and in the presence of nucleophiles, the electrophilic iodine atom (I⁺¹) is the key player. The reagent can deliver an iodonium ion or its equivalent to electron-rich species like alkenes, enolates, or amines.

Caption: Divergent mechanistic pathways of this compound.

Key Synthetic Applications

C-H Functionalization: The Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag (HLF) reaction is a powerful, historic method for constructing N-heterocycles like pyrrolidines and piperidines.[6] The classic protocol involves the acid-promoted decomposition of an N-haloamine. Modern variations often employ iodine-based reagents like t-BuOI under neutral conditions to achieve the key step: an intramolecular 1,5-hydrogen atom transfer.[7][8]

Mechanism: The reaction proceeds via a free-radical chain mechanism.[9]

-

Initiation: Homolysis of t-BuOI generates the t-butoxy radical.

-

Propagation Step 1: The t-butoxy radical abstracts a hydrogen atom from the nitrogen of an amine or amide precursor, generating an N-centered radical.

-

Propagation Step 2 (Key Step): The N-radical undergoes an intramolecular 1,5-hydrogen atom transfer through a sterically favored six-membered transition state, relocating the radical to a carbon atom (typically at the δ-position).[8]

-

Propagation Step 3: The resulting C-radical is trapped by an iodine source (e.g., I₂ or t-BuOI) to form a δ-iodo amine/amide.

-

Termination/Cyclization: Under basic or nucleophilic conditions, the intermediate undergoes an intramolecular Sₙ2 reaction to close the ring and form the pyrrolidine product.

Caption: Mechanism of the t-BuOI-mediated HLF reaction.

Data Summary: HLF-type C-H Amination

| Substrate | Reagent System | Product | Yield (%) | Reference |

| N-Alkylsulfamide | t-BuOI or NIS | 1,2,7-Thiadiazepane 1,1-dioxide | 70-90% | [7] |

| N-Chloro-N-methylbutylamine | H₂SO₄, hv | 1-Methylpyrrolidine | Good | [9] |

| N-Alkyl Carbamate | I₂ / PhI(OAc)₂ | Substituted Pyrrolidine | 60-85% | [8] |

Oxidation of Alcohols to Carbonyls

t-BuOI, particularly when generated from t-BuOK and I₂, is an effective system for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3] This transformation provides a metal-free alternative to common chromium- or manganese-based oxidants.[10] The reaction is generally fast and proceeds under mild, basic conditions.

Causality: The basicity of the t-BuOK co-reagent is key. It facilitates the deprotonation of the alcohol, forming an alkoxide. This alkoxide then reacts with the electrophilic iodine of t-BuOI (or a related I⁺ species) to form a tert-butyl alkyl iodite intermediate. A subsequent E2-type elimination, promoted by another equivalent of base, yields the carbonyl compound, tert-butanol, and iodide.

Protocol: Oxidation of a Secondary Alcohol

-

In a flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equiv) in anhydrous THF.

-

Add potassium tert-butoxide (2.5-3.0 equiv) and stir the mixture at room temperature for 10 minutes.

-

Slowly add a solution of molecular iodine (1.1-1.5 equiv) in THF.

-

Monitor the reaction by TLC. The reaction is often complete within minutes to a few hours.

-

Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution to consume excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Data Summary: Alcohol Oxidation with I₂ / t-BuOK

| Alcohol Substrate | Product | Time | Yield (%) | Reference |

| 2-Octanol | 2-Octanone | 2 h | 95% | [3] |

| 1-Phenylethanol | Acetophenone | 1.5 h | 98% | [3] |

| Cyclohexanol | Cyclohexanone | 2 h | 93% | [3] |

| Benzyl Alcohol | Benzaldehyde | 3 h | 85% | [3] |

Oxidative Deoximation

The regeneration of carbonyl compounds from stable oxime derivatives is a crucial transformation in synthetic and medicinal chemistry, often used as a protecting group strategy. This compound excels in this role, converting both aldoximes and ketoximes to their corresponding aldehydes and ketones in high yields and with remarkably short reaction times.[11]

Expertise: A key insight is the differential reactivity of tert-butyl hypohalites. While t-BuOCl and t-BuOBr react with aldoximes to form hydroximinoyl halides, t-BuOI uniquely promotes the desired deoximation. This highlights the specific role of the iodine atom in the reaction mechanism, likely involving nucleophilic attack of the oxime nitrogen on the electrophilic iodine, followed by fragmentation.[11]

Data Summary: Deoximation with t-BuOI

| Oxime Substrate | Product | Time (min) | Yield (%) | Reference |

| Acetophenone oxime | Acetophenone | 15 | 98% | [11] |

| Cyclohexanone oxime | Cyclohexanone | 20 | 96% | [11] |

| Benzaldehyde oxime | Benzaldehyde | 20 | 94% | [11] |

Safety and Handling Considerations

-

Instability: As repeatedly emphasized, t-BuOI is not isolated. It must be generated and consumed in situ. Solutions should be protected from strong light to prevent uncontrolled radical decomposition.[1][12]

-

Precursor Hazards: The precursor, tert-butyl hypochlorite (t-BuOCl), is a powerful oxidant and should be handled with care in a well-ventilated fume hood. It can decompose vigorously upon exposure to heat, light, or certain materials like rubber.[12][13]

-

Reaction Quenching: Reactions involving t-BuOI and excess iodine are typically quenched with a reducing agent, such as aqueous sodium thiosulfate (Na₂S₂O₃), which safely converts I₂ to colorless iodide ions (I⁻).

Conclusion and Future Outlook

This compound is a classic reagent that continues to find new life in modern organic synthesis. Its power lies in its dual reactivity, acting as a source of both electrophilic iodine and the potent tert-butoxy radical. This allows it to mediate a diverse array of oxidative transformations, from C-H amination and alcohol oxidation to deoximation and olefin aziridination, often under mild, metal-free conditions. The causality behind its reactivity—the weak, polar O-I bond—is the key to understanding its synthetic potential. For the practicing chemist, mastering the nuances of its in situ generation and understanding the factors that dictate its reaction pathways are essential for leveraging its full capabilities. Future research will likely focus on expanding its application in the late-stage functionalization of complex molecules and developing catalytic systems that harness the power of this transient but highly effective oxidizing agent.

References

-

Organic Chemistry Portal. tert-Butyl Hypochlorite. [Link]

-

Simpkins, N. S., & Wirth, T. (2009). This compound. In Encyclopedia of Reagents for Organic Synthesis. Wiley. [Link]

-

Telvekar, V. N., et al. (2005). This compound for Deoximation. Synthetic Communications, 35(18), 2399-2402. [Link]

-

Jie, J. L. (Ed.). (2007). Hofmann-Loffler-Freytag Reaction. In Name Reactions in Organic Synthesis (pp. 549-552). Cambridge University Press. [Link]

-

Nagatomo, M., et al. (2021). Intramolecular C−H Amination of N‐Alkylsulfamides by tert‐Butyl Hypoiodite or N‐Iodosuccinimide. Chemistry – A European Journal, 27(56), 13971-13976. [Link]

-

Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. [Link]

-

NNNS Chemistry. (2008). The HLF-CRB reaction. [Link]

-

PubMed. Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt. [Link]

-

Wikipedia. Alcohol oxidation. [Link]

-

Jeremić, D., et al. (1982). Oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite, pyridine and methyl alcohol. Journal of the Chemical Society, Perkin Transactions 2, (1), 9-12. [Link]

-

Unlock Chemystery. (2019). Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! YouTube. [Link]

-

Cik, D., et al. (2016). In situ formed this compound as an efficient oxidant for rapid, room temperature, metal-free aromatization of Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. ARKIVOC, 2016(iii), 271-286. [Link]

-

Minakata, S., et al. (2006). Novel aziridination of olefins: direct synthesis from sulfonamides using t-BuOI. Chemical Communications, (2), 208-210. [Link]

-

Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

-

Sós, D. E., et al. (2020). Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. Organic & Biomolecular Chemistry, 18(1), 101-110. [Link]

-

PubMed. Oxidative processes induced by tert-butyl hydroperoxide in human red blood cells: chemiluminescence studies. [Link]

-

ResearchGate. a Reaction of this compound with weak acids. b Strategy for... [Link]

-

MDPI. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]

-

ResearchGate. (PDF) tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]

-

Organic Syntheses. t-BUTYL HYPOCHLORITE. [Link]

-

Organic Syntheses. tert-BUTYL HYPOCHLORITE. [Link]

-

PubChem. This compound. [Link]

-

Smart Achievers. HALOALKANES AND HALOARENES. [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]

-

YouTube. (2024). Reaction of haloarenes with metals | Haloalkanes and Haloarenes | Chemistry. [Link]

-

Filo. MQP Unit-06 Haloalkanes and Haloarenes. [Link]

Sources

- 1. benchchem.com [benchchem.com]